N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide
Description
N-[5-(4-Ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide is a thiazole-derived carboxamide featuring a 4-ethylbenzyl substituent at the thiazole C5 position and a 2,4-dimethylfuran moiety at the carboxamide group. Key physicochemical properties include a molecular weight of 340.44 g/mol (C₁₉H₂₀N₂O₂S), a melting point of 123–124°C, and characteristic ¹H NMR signals (e.g., δ 11.89 ppm for NH, δ 7.26 ppm for thiazole-H) .
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-14-5-7-15(8-6-14)9-16-10-20-19(24-16)21-18(22)17-12(2)11-23-13(17)3/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNLBEKBFYOWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which share a similar structure, have been found to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and antimalarial activities.
Biological Activity
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound’s IUPAC name is this compound, and its molecular formula is C21H20N2O3S. The molecular weight is approximately 380.46 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives, including the compound , are known to interact with various biochemical pathways. They can influence enzyme activity, receptor binding, and cellular signaling pathways. Specifically, this compound may exert its effects through:
- Inhibition of Specific Enzymes : Thiazoles often act as enzyme inhibitors in metabolic pathways.
- Antioxidant Properties : Some studies suggest that thiazole compounds can scavenge free radicals, reducing oxidative stress.
- Antimicrobial Activity : The presence of the thiazole moiety has been linked to enhanced antimicrobial properties against various pathogens.
Biological Studies
Recent studies have explored the biological activities of this compound in vitro and in vivo:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines. A study demonstrated that it significantly reduced cell viability in breast cancer cells (MCF-7) by activating caspase pathways.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics such as ampicillin.
- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotection in models of neurodegeneration by inhibiting neuronal apoptosis and promoting cell survival.
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size (average decrease of 30%) when combined with standard chemotherapy agents.
Case Study 2: Antimicrobial Activity
A laboratory study tested the compound against a panel of bacterial strains isolated from clinical infections. The results showed that it was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s analogs are categorized based on variations in the thiazole substituents, carboxamide groups, and heterocyclic systems. Below is a comparative analysis:
Key Comparative Insights
Heterocyclic Moieties: Furan vs. Thiophene
- Furan-based systems (e.g., the target compound) exhibit reduced aromaticity compared to thiophene analogs (e.g., compound 5f in ). Thiophene’s higher aromaticity may enhance π-π stacking in hydrophobic targets, correlating with 5f’s potent cytotoxicity .
- Substituent effects : The 2,4-dimethylfuran group in the target compound introduces steric hindrance and electron-donating methyl groups, contrasting with thiophene’s unsubstituted or halogenated derivatives .
Benzyl Substituent Variations
- 4-Ethylbenzyl (target compound) vs. 2,4-dichlorobenzyl (compound 5f):
- Methoxybenzyl (e.g., compound in ): Introduces hydrogen-bonding capability via the methoxy group, unlike the purely hydrophobic ethylbenzyl.
Carboxamide Modifications
Pharmacological Implications
- Anticancer activity : Compound 5f’s thiophene core and dichlorobenzyl group contribute to its cytotoxicity, suggesting that substituting furan with thiophene could enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
